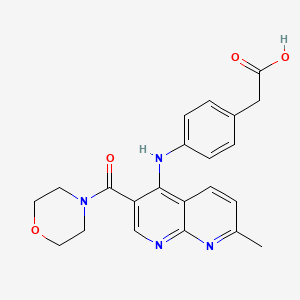
2-(4-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, a morpholine moiety, and a phenylacetic acid group, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)acetic acid typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the morpholine moiety: This step may involve nucleophilic substitution reactions.
Attachment of the phenylacetic acid group: This can be done through coupling reactions, such as amidation or esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridine: Shares the naphthyridine core and morpholine moiety.
Phenylacetic acid derivatives: Compounds with similar phenylacetic acid groups.
Uniqueness
2-(4-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)acetic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H22N4O4 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
2-[4-[[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C22H22N4O4/c1-14-2-7-17-20(25-16-5-3-15(4-6-16)12-19(27)28)18(13-23-21(17)24-14)22(29)26-8-10-30-11-9-26/h2-7,13H,8-12H2,1H3,(H,27,28)(H,23,24,25) |
Clé InChI |
JGLHZISSYYYNRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)CC(=O)O)C(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(furan-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14964038.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14964046.png)
![N-(4-chlorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B14964052.png)
![N-(4-ethoxybenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B14964067.png)
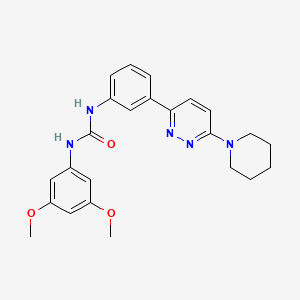
![4-methyl-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}benzamide](/img/structure/B14964078.png)
![1-(6-{[(2,6-Dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)-N-ethylpiperidine-3-carboxamide](/img/structure/B14964083.png)
![2-isopropyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14964096.png)
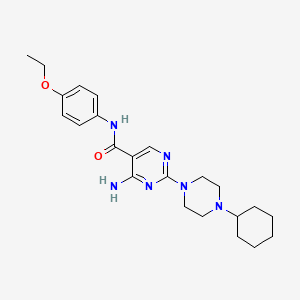

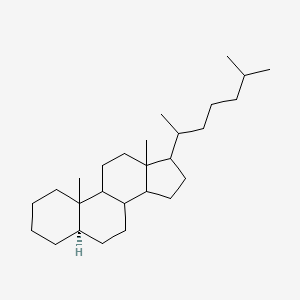
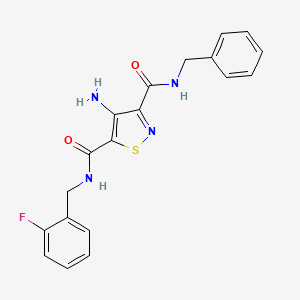
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14964128.png)
![2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14964137.png)
